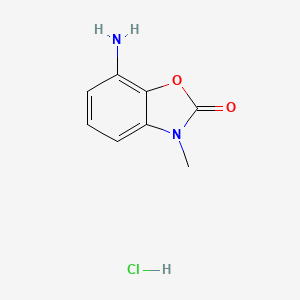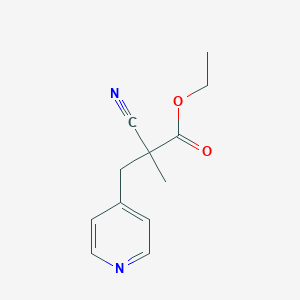
3-Ethyl-6-methylpyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPY) is a heterocyclic compound. It has gained increasing attention in the field of chemical and biological research due to its unique properties and potential applications. The compound has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The InChI code is 1S/C8H10N2O2/c1-3-7-6 (8 (11)12)4-5 (2)9-10-7/h4H,3H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is an oil-like substance . . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
- Ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones were synthesized from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, demonstrating the compound's utility in creating naphthyridine derivatives, which are significant for their biological activities (Balogh, Hermecz, Simon, & Pusztay, 2009).
- Research on methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs highlighted their tautomeric forms, specific intermolecular interactions, and lipophilicity, indicating the structural versatility and potential pharmacophore modifications of pyridazine derivatives (Katrusiak, Piechowiak, & Katrusiak, 2011).
Antimicrobial Activity
- A study on the derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate showcased their synthesis via a one-pot three-component reaction and evaluated their antimicrobial activities, demonstrating the compound's potential as a precursor for developing new antimicrobial agents (Abdel-Mohsen, 2014).
Chemical Reactions and Derivatives
- Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates' reaction with ammonia and primary amines to give 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones was investigated, highlighting the compound's reactivity and utility in synthesizing complex heterocyclic systems (Nadzhafova, 2002).
Safety and Hazards
Properties
IUPAC Name |
3-ethyl-6-methylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLFTAWIFTHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)





